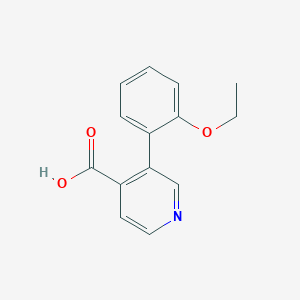

3-(2-Ethoxyphenyl)isonicotinic acid

描述

BenchChem offers high-quality 3-(2-Ethoxyphenyl)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Ethoxyphenyl)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-(2-ethoxyphenyl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-18-13-6-4-3-5-10(13)12-9-15-8-7-11(12)14(16)17/h3-9H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSYGRSGWAAGKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=C(C=CN=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical and Analytical Profiling of 3-(2-Ethoxyphenyl)isonicotinic Acid: A Technical Guide for Drug Discovery

Executive Summary

In modern medicinal chemistry, the 3-arylisonicotinic acid scaffold is a privileged motif, frequently deployed in the design of kinase inhibitors, GPCR modulators, and targeted therapeutics. 3-(2-Ethoxyphenyl)isonicotinic acid represents a highly specialized derivative within this class. By introducing a 2-ethoxyphenyl group at the 3-position of the pyridine-4-carboxylic acid core, researchers can leverage specific steric and electronic effects to fine-tune the molecule's target affinity and pharmacokinetic profile.

This whitepaper provides an in-depth technical analysis of the physicochemical properties, structural causality, and self-validating synthetic and analytical workflows required to properly characterize 3-(2-Ethoxyphenyl)isonicotinic acid.

Structural & Physicochemical Profiling

Understanding the physicochemical behavior of a molecule requires looking beyond raw data to the structural causality that drives it. Table 1 summarizes the core quantitative parameters of the compound.

Table 1: Core Physicochemical Parameters

| Parameter | Value | Analytical Origin / Method |

| Molecular Formula | C₁₄H₁₃NO₃ | Structural Calculation |

| Molecular Weight | 243.26 g/mol | High-Resolution Mass Spectrometry (HRMS) |

| Predicted LogP | 2.5 – 3.0 | In silico partition coefficient modeling |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | 2D Conformer Analysis |

| H-Bond Donors | 1 | Carboxylic Acid (-OH) |

| H-Bond Acceptors | 4 | Pyridine N, Carboxylate O (2), Ether O |

Mechanistic Insights: The Orthogonal Biaryl Twist

The strategic placement of the 2-ethoxy substituent is a deliberate physicochemical modification. The steric bulk of the ethoxy group clashes directly with the carboxylic acid moiety at the 4-position of the pyridine ring. This severe steric repulsion forces the biaryl system out of planarity, causing the two aromatic rings to adopt an orthogonal (perpendicular) conformation.

As documented in structural modifications of pyridine-3-carboxylate esters 1, breaking molecular planarity disrupts dense π−π stacking in the crystal lattice. Consequently, this lowers the melting point and significantly enhances the thermodynamic kinetic solubility of the compound in aqueous media compared to flat, planar analogs. Furthermore, the ether oxygen acts as a localized hydrogen bond acceptor, while the ethyl tail provides a vector of lipophilicity that pushes the LogP into an optimal range for oral bioavailability.

Synthetic Methodology: Self-Validating Suzuki-Miyaura Coupling

To synthesize 3-(2-Ethoxyphenyl)isonicotinic acid, 3-bromoisonicotinic acid serves as a highly validated starting scaffold. It is a prominent building block for generating 3-aryl isonicotinic acid derivatives, which are frequently utilized in the development of kinase inhibitor libraries 2.

A standard protocol is insufficient for rigorous drug development; the workflow must be self-validating to prevent false positives and ensure high-fidelity yields.

Step-by-Step Protocol

-

Preparation & Deoxygenation Validation:

-

Combine 3-bromoisonicotinic acid (1.0 eq) and (2-ethoxyphenyl)boronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.

-

Self-Validation Step: Sparge the solvent mixture with ultra-pure N₂ for 30 minutes. Validate deoxygenation using a dissolved oxygen (DO) probe. Do not proceed until DO < 0.5 ppm. Palladium(0) is highly sensitive to oxidation; verifying DO levels prevents the primary cause of Suzuki coupling failure.

-

-

Catalysis:

-

Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.5 eq) under a positive nitrogen stream. Heat the reaction mixture to 90°C.

-

-

In-Process Control (IPC) via LC-MS:

-

At 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade MeCN, and analyze.

-

Self-Validation Step: The reaction is only deemed complete when the Extracted Ion Chromatogram (EIC) shows >95% consumption of the 3-bromoisonicotinic acid isotopic cluster (m/z 202/204).

-

-

Workup & Isoelectric Precipitation:

-

Cool to room temperature and filter through a Celite pad to remove Pd black.

-

Causality in Workup: Because the product is a zwitterion, standard liquid-liquid extraction will result in poor yields. Instead, slowly acidify the aqueous filtrate with 1M HCl to pH ~3.5 (the calculated isoelectric point). The neutral zwitterion will precipitate out of solution. Filter, wash with cold water, and dry under high vacuum.

-

Workflow Visualization

Below is the logical flow of the self-validating synthesis and analytical pipeline, mapped using Graphviz.

Caption: Self-Validating Synthesis and Analytical Workflow for 3-(2-Ethoxyphenyl)isonicotinic Acid.

Analytical Characterization Workflows

Mass Spectrometry (LC-MS/MS)

Baseline mass spectrometric behaviors of isonicotinic acid derivatives provide foundational data for tracking the ionization efficiency of the pyridine core 3.

-

Protocol: Run the sample on a C18 column using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

-

Causality: The acidic mobile phase ensures the pyridine nitrogen is fully protonated, yielding a strong [M+H]⁺ signal at m/z 244.09. The MS/MS fragmentation will predictably show the neutral loss of the ethoxy group (-46 Da) and the decarboxylation of the isonicotinic acid moiety (-44 Da).

Potentiometric pKa Determination

Because the molecule contains both a basic pyridine nitrogen and an acidic carboxylate, it exists in multiple ionization states depending on the pH. The 2-ethoxy group sterically shields the pyridine nitrogen, slightly depressing its pKa compared to unsubstituted isonicotinic acid.

-

Self-Validating Protocol:

-

System Validation: Perform a blank titration of the background solvent (0.15 M KCl in water/methanol cosolvent). Titrate a reference standard (e.g., potassium hydrogen phthalate) to validate the glass electrode's Nernstian response. If the slope deviates from 59.16 mV/pH unit at 25°C, recalibrate the electrode.

-

Sample Titration: Dissolve 2 mg of the compound in the standardized solvent. Titrate from pH 2.0 to 11.0 using 0.5 M KOH under an argon atmosphere to prevent CO₂ absorption.

-

Data Fitting: Use Bjerrum plot analysis to extract the macroscopic pKa values. Expected values are approximately pKa₁ (carboxylic acid) ~ 3.2 and pKa₂ (pyridine N) ~ 4.8. At physiological pH (7.4), the molecule is primarily anionic, dictating high solubility in intestinal fluids but requiring active transport or a prodrug strategy for intracellular permeability.

-

References

-

Benchchem. 3-Bromoisonicotinic acid | 13959-02-9 - Benchchem. 2

-

Journal of Medicinal Chemistry (ACS Publications). Structural Modifications to Tetrahydropyridine-3-carboxylate Esters en Route to the Discovery of M5-Preferring Muscarinic Receptor Orthosteric Antagonists. 1

-

NIST WebBook. Isonicotinic acid, (4-methoxyphenyl)methyl ester - the NIST WebBook. 3

Sources

crystal structure and molecular weight of 3-(2-Ethoxyphenyl)isonicotinic acid

Technical Guide: Elucidating the Physicochemical Foundation of 3-(2-Ethoxyphenyl)isonicotinic Acid for Pharmaceutical Applications

Abstract

3-(2-Ethoxyphenyl)isonicotinic acid is a molecule of interest within contemporary drug discovery pipelines. Its therapeutic potential is intrinsically linked to its solid-state properties, which are governed by its crystal structure and molecular weight. This guide provides a comprehensive overview of the essential physicochemical characteristics of 3-(2-Ethoxyphenyl)isonicotinic acid, with a detailed focus on the experimental determination of its molecular weight and an in-depth protocol for elucidating its single-crystal X-ray structure. While a definitive, publicly available crystal structure for this specific compound remains to be published, this document outlines the authoritative methodologies required to obtain and interpret such critical data, thereby empowering researchers in the fields of medicinal chemistry and pharmaceutical development.

Introduction

The journey of a candidate molecule from laboratory synthesis to a viable therapeutic agent is a multi-faceted endeavor, with the solid-state properties of the active pharmaceutical ingredient (API) playing a pivotal role. For 3-(2-Ethoxyphenyl)isonicotinic acid, a comprehensive understanding of its molecular architecture is not merely an academic exercise but a fundamental prerequisite for rational drug design and formulation. The spatial arrangement of atoms within the crystal lattice, along with the precise molecular weight, dictates crucial physicochemical parameters such as solubility, dissolution rate, bioavailability, and stability.

This technical guide serves as a foundational resource for researchers and scientists. It begins by establishing the molecular identity of 3-(2-Ethoxyphenyl)isonicotinic acid through its molecular weight and then delineates the experimental pathway to uncover its three-dimensional structure through single-crystal X-ray diffraction. The subsequent analysis of potential intermolecular interactions will provide predictive insights into the material's behavior, guiding further development and optimization.

Molecular Identity and Weight

The initial step in the characterization of any novel compound is the unambiguous confirmation of its molecular formula and, consequently, its molecular weight. This is most accurately achieved through high-resolution mass spectrometry.

Molecular Formula and Weight

The chemical structure of 3-(2-Ethoxyphenyl)isonicotinic acid is defined by the molecular formula C₁₄H₁₃NO₃. Based on the atomic weights of its constituent elements, the calculated molecular weight is as follows:

| Element | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon (C) | 14 | 12.011 | 168.154 |

| Hydrogen (H) | 13 | 1.008 | 13.104 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total | 243.256 |

Experimental Verification: Mass Spectrometry

A detailed protocol for the verification of the molecular weight of 3-(2-Ethoxyphenyl)isonicotinic acid using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry is provided below.

Protocol: ESI-TOF Mass Spectrometry

-

Sample Preparation:

-

Dissolve approximately 1 mg of 3-(2-Ethoxyphenyl)isonicotinic acid in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL in a solvent system compatible with ESI, typically a mixture of water and an organic solvent with a small amount of volatile acid or base (e.g., 0.1% formic acid in 50:50 acetonitrile:water) to promote ionization.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known calibration standard (e.g., sodium trifluoroacetate) to ensure high mass accuracy.

-

Set the instrument to operate in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often successful due to the deprotonation of the acidic proton ([M-H]⁻). Positive ion mode may also be used, looking for the protonated molecule ([M+H]⁺).

-

Optimize key ESI source parameters:

-

Capillary Voltage: Typically 2.5-4.5 kV.

-

Nebulizing Gas Pressure (e.g., Nitrogen): Adjust to ensure a stable spray.

-

Drying Gas Flow and Temperature: Optimize to desolvate the ions efficiently without causing thermal degradation.

-

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire data over a mass range that comfortably includes the expected molecular ion (e.g., m/z 100-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion. In negative ion mode, this would be at an m/z value corresponding to [C₁₄H₁₂NO₃]⁻ (242.08). In positive ion mode, this would be at an m/z value corresponding to [C₁₄H₁₄NO₃]⁺ (244.10).

-

Compare the measured monoisotopic mass to the theoretical monoisotopic mass (C₁₄H₁₃NO₃ = 243.08954) to confirm the elemental composition. High-resolution instruments should provide mass accuracy within 5 ppm.

-

Crystal Structure Determination

As of the latest literature review, a solved crystal structure for 3-(2-Ethoxyphenyl)isonicotinic acid has not been deposited in major crystallographic databases. Therefore, this section provides a comprehensive workflow for the determination of its crystal structure, a critical step for understanding its solid-state properties.

Experimental Workflow: Single-Crystal X-ray Diffraction

The gold standard for determining the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction. The workflow for this process is outlined below.

Figure 1: Workflow for Single-Crystal X-ray Diffraction.

Protocol: From Crystal Growth to Structure Refinement

-

Synthesis and Purification:

-

Synthesize 3-(2-Ethoxyphenyl)isonicotinic acid using an appropriate synthetic route.

-

Purify the crude product to the highest possible level (>99%) using techniques such as recrystallization or column chromatography. Impurities can inhibit crystal growth.

-

-

Crystal Growth:

-

The primary challenge is to grow single crystals of sufficient size and quality. Several methods can be employed:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Loosely cover the container to allow the solvent to evaporate slowly over several days or weeks.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is insoluble but which is miscible with the solvent. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or below, in a controlled manner.

-

-

-

Crystal Selection and Mounting:

-

Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects, typically in the size range of 0.1-0.3 mm.

-

Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) and a suitable adhesive.

-

-

Data Collection:

-

Place the mounted crystal on a single-crystal X-ray diffractometer. Modern instruments are typically equipped with a CCD or CMOS detector and use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

Perform an initial unit cell determination. The diffractometer software will then calculate an optimal strategy for collecting a complete dataset by rotating the crystal through a series of angles and collecting diffraction images.

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

-

Apply corrections for factors such as Lorentz-polarization effects and absorption.

-

Solve the "phase problem" using computational methods. For small molecules like this, direct methods or charge flipping algorithms are typically successful in providing an initial electron density map.

-

-

Structure Refinement:

-

From the initial model, build a complete structural model by identifying atomic positions.

-

Refine the model by adjusting atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. This is typically done using a least-squares minimization algorithm.

-

Locate and refine hydrogen atoms, which may be visible in the difference Fourier map or placed in calculated positions.

-

-

Validation and Analysis:

-

The final refined structure should be validated using software tools like checkCIF. Key metrics include the R-factor (agreement factor), goodness-of-fit, and the analysis of the final difference electron density map.

-

The validated structure is typically deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), and reported in a Crystallographic Information File (CIF).

-

Predicted Structural Features and Their Implications

Based on the molecular structure of 3-(2-Ethoxyphenyl)isonicotinic acid, several key intermolecular interactions can be predicted to play a significant role in its crystal packing.

-

Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It is highly probable that these groups will form strong hydrogen bonds, potentially leading to the formation of dimers or extended chains within the crystal lattice. This is a common and highly influential packing motif for carboxylic acids.

-

π-π Stacking: The presence of two aromatic rings (the ethoxyphenyl and the isonicotinic acid rings) introduces the possibility of π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, can contribute significantly to the overall stability of the crystal structure.

-

Other Interactions: Weaker C-H···O or C-H···π interactions may also be present, further influencing the three-dimensional arrangement of the molecules.

The interplay of these interactions will determine the final crystal packing, which in turn influences the compound's melting point, density, and solubility. Polymorphism, the ability of a compound to exist in more than one crystal form, is a distinct possibility and should be investigated, as different polymorphs can have dramatically different physicochemical properties.

Conclusion

The thorough characterization of 3-(2-Ethoxyphenyl)isonicotinic acid, beginning with its molecular weight and culminating in the detailed analysis of its single-crystal structure, is a cornerstone of its development as a potential pharmaceutical agent. While a published crystal structure is not yet available, the methodologies outlined in this guide provide a clear and authoritative pathway for its determination. The insights gained from such studies are invaluable, enabling a deeper understanding of the compound's solid-state behavior and informing the critical decisions that must be made during formulation and development to ensure the delivery of a safe, stable, and effective therapeutic product.

References

Due to the nature of this guide focusing on methodology in the absence of specific data for the topic compound, the references below pertain to the established techniques and principles discussed.

- Principles of Mass Spectrometry: Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.

-

Single-Crystal X-ray Diffraction: Clegg, W., Blake, A. J., Ibberson, R. M., & Teat, S. J. (Eds.). (2009). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

-

Crystallographic Databases: Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). [Link]

-

Crystal Growth Techniques: Bhogal, P., & Mechan, D. (2012). Crystallization: A Practical Approach. InTech. [Link]

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(2-Ethoxyphenyl)isonicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the potential mechanism of action for 3-(2-Ethoxyphenyl)isonicotinic acid derivatives, a class of compounds for which extensive biological data is not yet publicly available. Leveraging established knowledge of the broader isonicotinic acid scaffold, this document proposes a primary hypothetical mechanism centered on anti-inflammatory pathways. We will delve into the scientific rationale for this hypothesis, drawing parallels from structurally related compounds, and outline a comprehensive, self-validating experimental workflow to rigorously test this proposed mechanism. This guide is intended to serve as a foundational resource for researchers initiating studies on this specific chemical series, providing both a theoretical framework and practical experimental designs.

Introduction: The Isonicotinic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The isonicotinic acid core, a pyridine-4-carboxylic acid, is a well-established pharmacophore in drug discovery. Its derivatives have given rise to a diverse array of therapeutic agents with a broad spectrum of biological activities.[1][2] The most notable example is isoniazid, a cornerstone of anti-tuberculosis therapy for decades.[1] The mechanism of isoniazid is well-elucidated; it is a prodrug activated by the mycobacterial enzyme catalase-peroxidase (KatG), and its active form inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall.[1]

Beyond its role in combating tuberculosis, the isonicotinic acid scaffold has been explored for various other therapeutic applications, including anti-inflammatory, analgesic, anticonvulsant, and anticancer activities.[2][3] This versatility underscores the potential of novel isonicotinic acid derivatives, such as the 3-(2-Ethoxyphenyl)isonicotinic acid series, to yield new therapeutic leads. The specific substitution of a 2-ethoxyphenyl group at the 3-position of the isonicotinic acid ring presents a unique chemical entity whose biological effects are yet to be fully characterized.

A Proposed Mechanism of Action: Inhibition of Inflammatory Mediators

Based on the documented activities of various isonicotinic acid derivatives, we hypothesize that 3-(2-Ethoxyphenyl)isonicotinic acid and its analogues primarily exert their effects through the modulation of inflammatory pathways. Specifically, we propose a dual mechanism involving the inhibition of Reactive Oxygen Species (ROS) production and the direct or indirect inhibition of the Cyclooxygenase-2 (COX-2) enzyme.

Recent studies have demonstrated that certain isonicotinic acid derivatives are potent inhibitors of ROS production in immune cells.[4] ROS are key signaling molecules that contribute to the progression of the inflammatory response.[4] Overproduction of ROS can lead to cellular damage and the activation of pro-inflammatory signaling cascades.[4] Therefore, the suppression of ROS overproduction is a validated therapeutic strategy for inflammatory disorders.[4]

Furthermore, the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, particularly the inducible isoform, COX-2. Molecular docking studies on some isonicotinic acid derivatives suggest a potential for these compounds to bind to the active site of the COX-2 enzyme, thereby inhibiting its activity.[4]

The 2-ethoxyphenyl substituent in the topic compound may enhance its lipophilicity, potentially improving cell membrane permeability and access to intracellular targets. The electronic properties of this substituent could also influence the binding affinity of the molecule to its target proteins.

Proposed Signaling Pathway

Caption: Proposed anti-inflammatory mechanism of action.

Experimental Validation Workflow

To validate the hypothesized mechanism of action, a multi-step experimental approach is necessary. This workflow is designed to first confirm the anti-inflammatory activity of the compounds and then to elucidate the specific molecular targets.

In Vitro Anti-inflammatory Activity Screening

The initial step is to assess the general anti-inflammatory properties of the 3-(2-Ethoxyphenyl)isonicotinic acid derivatives.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 3-(2-Ethoxyphenyl)isonicotinic acid derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).

-

LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

-

Nitrite Measurement (Griess Assay): After incubation, collect the cell supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each compound concentration.

Elucidation of the Molecular Mechanism

If the compounds show significant anti-inflammatory activity, the next step is to investigate the proposed mechanisms of ROS and COX-2 inhibition.

Experimental Protocol: In Vitro ROS Scavenging Assay

-

Assay Principle: This assay measures the ability of the compounds to scavenge ROS generated in a cell-free system or in cells.

-

Cell-based Assay (DCFDA):

-

Load RAW 264.7 cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes.

-

Wash the cells and treat them with the test compounds for 1 hour.

-

Induce ROS production with a stimulant like H₂O₂ or LPS.

-

Measure the fluorescence intensity (excitation 485 nm, emission 535 nm), which is proportional to the amount of intracellular ROS.

-

-

Data Analysis: Compare the fluorescence intensity of compound-treated cells with that of the vehicle control to determine the percentage of ROS inhibition.

Experimental Protocol: COX-2 Enzyme Inhibition Assay

-

Assay Principle: This assay directly measures the ability of the compounds to inhibit the activity of purified COX-2 enzyme.

-

Procedure: Use a commercial COX-2 inhibitor screening assay kit. These kits typically provide purified ovine or human COX-2, a heme cofactor, and arachidonic acid as the substrate.

-

Incubation: Incubate the COX-2 enzyme with the test compounds for a specified time.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Detection: The product of the reaction, typically prostaglandin G₂, is measured colorimetrically or fluorometrically.

-

Data Analysis: Calculate the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the COX-2 enzyme activity.

Downstream Target Validation

To confirm the intracellular effects of the compounds, the expression levels of key inflammatory proteins can be measured.

Experimental Protocol: Western Blot Analysis of COX-2 and iNOS Expression

-

Cell Treatment: Treat RAW 264.7 cells with the test compounds and/or LPS as described in the NO production assay.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize them to the loading control.

Computational Modeling

In parallel with experimental work, computational studies can provide insights into the potential binding modes of the compounds with their targets.

Protocol: Molecular Docking of 3-(2-Ethoxyphenyl)isonicotinic Acid Derivatives with COX-2

-

Protein and Ligand Preparation: Obtain the crystal structure of COX-2 (e.g., from the Protein Data Bank). Prepare the 3D structure of the 3-(2-Ethoxyphenyl)isonicotinic acid derivative and optimize its geometry.

-

Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of the compound within the active site of COX-2.

-

Analysis: Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of the potential inhibition.

Experimental Workflow Diagram

Caption: A stepwise workflow for validating the proposed mechanism.

Data Presentation and Interpretation

All quantitative data from the described experiments should be summarized in a clear and concise format.

Table 1: In Vitro Anti-inflammatory and Cytotoxicity Data

| Compound ID | NO Production Inhibition (%) at 10 µM | IC₅₀ (µM) for NO Inhibition | Cell Viability (%) at 10 µM |

| Derivative 1 | |||

| Derivative 2 | |||

| Positive Control | |||

| Vehicle Control | 0 | N/A | 100 |

Table 2: Mechanistic Assay Results

| Compound ID | ROS Scavenging IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) |

| Derivative 1 | ||

| Derivative 2 | ||

| Positive Control |

Conclusion and Future Directions

This technical guide has outlined a plausible, yet hypothetical, mechanism of action for 3-(2-Ethoxyphenyl)isonicotinic acid derivatives, focusing on their potential as anti-inflammatory agents. The proposed mechanism, involving the inhibition of ROS production and COX-2 activity, is grounded in the known biological activities of the broader isonicotinic acid class. The detailed experimental workflow provides a robust framework for researchers to systematically investigate and validate this hypothesis.

Successful validation of this mechanism would position 3-(2-Ethoxyphenyl)isonicotinic acid derivatives as promising leads for the development of novel anti-inflammatory drugs. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds. Furthermore, in vivo studies in animal models of inflammation will be crucial to assess their therapeutic potential. The exploration of other potential mechanisms, such as those related to the known antimicrobial and anticancer activities of isonicotinic acid derivatives, should also not be disregarded in the long term.

References

- Google Patents. (n.d.). CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof.

- Mahmood, T., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1339.

- Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136.

- United States Patent Office. (n.d.). Patent No. 3,426,032.

Sources

in vitro toxicity profile of 3-(2-Ethoxyphenyl)isonicotinic acid

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 3-(2-Ethoxyphenyl)isonicotinic acid

Introduction: Contextualizing the Toxicological Inquiry

3-(2-Ethoxyphenyl)isonicotinic acid is a derivative of isonicotinic acid, a chemical scaffold of significant interest in medicinal chemistry. Its most famous analogue, isoniazid (isonicotinic acid hydrazide), remains a first-line treatment for tuberculosis.[1][2][3] However, the clinical utility of isoniazid is hampered by a well-documented risk of severe, sometimes fatal, hepatotoxicity and neurotoxicity.[2][4] This toxicity is linked to its metabolic activation into reactive species.[3][5]

Given this precedent, any new derivative of isonicotinic acid, including 3-(2-Ethoxyphenyl)isonicotinic acid, must undergo rigorous toxicological evaluation early in its development. Predicting potential adverse effects before advancing to costly and time-consuming in vivo studies is paramount.[6][7] This guide provides a comprehensive framework for establishing the , focusing on a battery of assays designed to identify key liabilities such as cytotoxicity, genotoxicity, and organ-specific toxicity, with a particular emphasis on hepatotoxicity. The methodologies described herein are grounded in established regulatory principles and are designed to provide a robust, self-validating data package for informed decision-making in a drug development pipeline.

Pillar 1: Foundational Cytotoxicity Assessment

The initial step in any toxicity profile is to determine the concentration range at which the compound elicits overt cellular damage. This is crucial for guiding dose selection in subsequent, more complex mechanistic assays.[8] A minimum of two assays based on different cellular mechanisms are recommended to avoid misleading results from compound interference.

Core Principle: Assessing Cellular Viability

Cytotoxicity assays measure the fundamental health of a cell population following exposure to a test article.[9][10] They rely on quantifying a specific cellular process, such as metabolic activity or membrane integrity. A decline in this activity is directly proportional to the cytotoxic potential of the compound.

Recommended Assays: A Dual-Pronged Approach

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial reductase activity in viable cells, which converts the yellow MTT salt into a purple formazan product.[10] This assay is a gold standard for assessing metabolic competence.

-

Neutral Red Uptake (NRU) Assay: Assesses the integrity of the lysosomal membrane. Viable cells take up and sequester the neutral red dye within their lysosomes. Damage to the cell membrane or lysosomes results in a decreased uptake. This assay is often used to estimate starting doses for in vivo acute oral toxicity tests under OECD guidelines.[8]

Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

This protocol is adapted from established methodologies for assessing basal cytotoxicity.

1. Cell Seeding:

- Culture a relevant cell line (e.g., Balb/c 3T3 or a human cell line like A549) to ~80% confluency.[11]

- Trypsinize, count, and seed cells into a 96-well microplate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well).

- Incubate for 24 hours to allow for cell attachment.

2. Compound Exposure:

- Prepare a stock solution of 3-(2-Ethoxyphenyl)isonicotinic acid in a suitable solvent (e.g., DMSO).

- Perform serial dilutions in culture medium to create a range of final concentrations (e.g., from 0.1 µM to 1000 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

- Remove the seeding medium from the cells and replace it with medium containing the test compound, vehicle control, and a positive control (e.g., Sodium Dodecyl Sulfate).

- Incubate for a defined period (e.g., 24 or 48 hours).

3. Neutral Red Staining:

- After incubation, remove the treatment medium.

- Wash the cells gently with pre-warmed PBS.

- Add 100 µL of medium containing Neutral Red dye (e.g., 50 µg/mL) to each well.

- Incubate for 3 hours to allow for dye uptake into the lysosomes of viable cells.

4. Dye Extraction and Quantification:

- Remove the staining solution and wash the cells again with PBS.

- Add 150 µL of a destain solution (e.g., 1% acetic acid, 50% ethanol in water) to each well.

- Place the plate on a shaker for 10 minutes to extract the dye from the cells.

- Measure the absorbance of the extracted dye on a spectrophotometer at ~540 nm.

5. Data Analysis:

- Calculate the percentage of viability for each concentration relative to the vehicle control.

- Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits Neutral Red uptake by 50%).

Data Presentation: Hypothetical Cytotoxicity Profile

| Assay Type | Cell Line | Exposure Time (hr) | IC50 (µM) |

| MTT | HepG2 | 24 | 150.5 |

| NRU | Balb/c 3T3 | 24 | 185.2 |

| MTT | A549 | 24 | 210.0 |

Pillar 2: Genotoxicity Assessment

Genotoxicity testing is a critical regulatory requirement designed to detect compounds that can cause direct or indirect damage to DNA.[12][13] Such damage can lead to mutations and potentially cancer.[12] A standard in vitro battery includes an assay for gene mutation in bacteria and an assay for chromosomal damage in mammalian cells.[14]

Workflow for Genotoxicity Screening

Caption: A standard workflow for assessing the genotoxic potential of a new chemical entity.

Bacterial Reverse Mutation Assay (Ames Test)

-

Causality: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay screens for compounds that cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. This is a rapid and cost-effective way to screen for point mutagens.[15] The inclusion of a liver homogenate fraction (S9) is critical, as many compounds (pro-carcinogens) only become genotoxic after being metabolized by liver enzymes.[3]

In Vitro Micronucleus Assay

-

Causality: This assay identifies substances that cause chromosomal damage.[14] During cell division (mitosis), chromosome fragments or whole chromosomes that are damaged or unable to attach to the mitotic spindle may lag behind and fail to be incorporated into the daughter nuclei. These lagging genetic fragments are enveloped in their own membrane, forming small "micronuclei" in the cytoplasm.[13] The assay can therefore detect both clastogens (agents that break chromosomes) and aneugens (agents that interfere with chromosome segregation).

Caption: Formation of a micronucleus following exposure to a clastogenic or aneugenic agent.

Experimental Protocol: In Vitro Micronucleus Assay (adapted from OECD TG 487)

1. Cell Culture and Treatment:

- Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

- Expose exponentially growing cells to at least three test concentrations of 3-(2-Ethoxyphenyl)isonicotinic acid, a vehicle control, and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

- Treatment is performed for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, followed by a recovery period. A continuous treatment without S9 for ~1.5-2.0 normal cell cycles is also performed.

2. Cell Harvest and Cytokinesis Block:

- After treatment, add Cytochalasin B to the culture medium. This agent inhibits actin polymerization, preventing cytokinesis (the final separation of daughter cells) while allowing nuclear division to occur. This results in the accumulation of binucleated cells, making it easy to identify cells that have completed one round of mitosis post-treatment.

- Incubate for a period equivalent to one cell cycle.

3. Cell Harvesting and Staining:

- Harvest cells by trypsinization.

- Use a mild hypotonic treatment to swell the cells, followed by fixation.

- Drop the cell suspension onto clean microscope slides.

- Stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

4. Microscopic Analysis:

- Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

- A positive result is defined as a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

- The cytotoxicity level at the highest concentration should also be assessed (e.g., via the Cytokinesis-Block Proliferation Index, CBPI) to ensure that observed effects are not artifacts of excessive cell death.

Pillar 3: Mechanistic Toxicity - The Hepatotoxicity Question

Given the known risk of drug-induced liver injury (DILI) associated with isoniazid, a thorough investigation of potential hepatotoxicity is the most critical component of this toxicological profile.[3][4] DILI is a major cause of drug failure in both preclinical and clinical stages.[7][16][17]

Causality: Why the Liver is a Primary Target

The liver is the body's primary site of drug metabolism.[18] Enzymes, particularly the Cytochrome P450 (CYP) family, transform drugs into more water-soluble forms for excretion.[18] This process can sometimes generate chemically reactive metabolites that can damage liver cells through various mechanisms, including mitochondrial impairment and oxidative stress. Isoniazid's hepatotoxicity is thought to be mediated by its metabolite, monoacetylhydrazine.[5] It is plausible that 3-(2-Ethoxyphenyl)isonicotinic acid could be metabolized via similar pathways.

Recommended Hepatotoxicity Models

The choice of the in vitro liver model is critical, as it significantly influences the predictive power of the assay.[7][18]

-

Hepatoma Cell Lines (e.g., HepG2): These are easy to culture and widely used for initial screening. However, they have low and variable expression of key drug-metabolizing enzymes, limiting their ability to predict metabolism-dependent toxicity.[16]

-

Primary Human Hepatocytes (PHHs): Considered the "gold standard" as they retain the metabolic functions of the native liver.[18] They are more physiologically relevant but are also more expensive, have limited availability, and high inter-donor variability.

-

3D Liver Spheroids: These are self-assembled aggregates of primary hepatocytes that better mimic the cell-to-cell interactions and microenvironment of the liver in vivo. They maintain metabolic function for longer periods than 2D cultures, making them suitable for longer-term or repeat-dose toxicity studies.[16][18]

Key Mechanistic Assays for Hepatotoxicity

A comprehensive assessment should go beyond simple cell death and probe specific mechanisms known to be involved in DILI.

1. Mitochondrial Dysfunction Assay (Glucose vs. Galactose Media):

-

Scientific Rationale: Many hepatotoxic drugs impair mitochondrial function.[17] Cells grown in standard glucose medium can generate ATP through glycolysis if their mitochondria are damaged. However, when glucose is replaced with galactose in the culture medium, cells are forced to rely on mitochondrial oxidative phosphorylation for energy.[16] A compound that is significantly more potent (i.e., has a lower IC50) in galactose medium compared to glucose medium is a likely mitochondrial toxicant.[17]

2. Oxidative Stress Assessment:

-

Scientific Rationale: Reactive oxygen species (ROS) are byproducts of metabolism that can damage cellular components.[19] An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, a common mechanism of DILI.[16]

-

Methodology: Use a fluorescent probe like DCFH-DA, which becomes highly fluorescent in the presence of ROS. Hepatocytes (e.g., PHHs or HepG2 cells) are pre-loaded with the dye and then exposed to the test compound. The increase in fluorescence, measured by a plate reader or high-content imaging, is proportional to ROS production.

Potential DILI Pathway for an Isonicotinic Acid Derivative

Caption: Hypothesized pathway for metabolism-induced hepatotoxicity.

Data Synthesis and Risk Assessment

The final step is to integrate the data from all assays to form a coherent in vitro toxicity profile.

-

Cytotoxicity: The IC50 values establish the compound's general toxicity and guide concentrations for further tests.

-

Genotoxicity: Positive findings in either the Ames or micronucleus test are a significant red flag, often halting development unless the compound is intended for a life-threatening disease with no other treatment options.

-

Hepatotoxicity: A low IC50 in hepatocyte models, especially if coupled with mechanistic flags like mitochondrial toxicity or ROS induction, suggests a high risk of DILI. The ratio of the cytotoxic concentration in hepatocytes to the projected therapeutic concentration is a key metric for risk assessment.

By systematically applying this tiered and mechanistically-informed testing strategy, researchers can build a comprehensive understanding of the potential toxicities of 3-(2-Ethoxyphenyl)isonicotinic acid. This allows for an early, data-driven assessment of its safety profile, facilitating the progression of only the most promising and safest candidates in the drug development process.

References

- Emulate. (2021, February 8). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay.

- WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.

- Donato, M. T., & Castell, J. V. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Expert Opinion on Drug Metabolism & Toxicology.

- LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.

- Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services.

- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.

- Shah, F., et al. (2021). Most Influential Physicochemical and In Vitro Assay Descriptors for Hepatotoxicity and Nephrotoxicity Prediction. Chemical Research in Toxicology.

- Inotiv. (n.d.). Other Genetic Toxicology Assays.

- Creative Biolabs. (n.d.). In Vitro Genotoxicity Study.

- Jan, B., et al. (2017). Cytotoxic and acute toxicity studies of isoniazid derivatives. Tropical Journal of Pharmaceutical Research.

- Miltenyi Biotec. (n.d.). Genotoxicity testing of drugs.

- Eurofins Discovery. (n.d.). In Vitro Gene-Tox Services.

- Gholami, M., et al. (2022).

- OECD. (n.d.). In vitro assays for developmental neurotoxicity.

- CORDIS. (2004, May 4). ECVAM in vitro toxicity tests included in OECD testing recommendations.

- OECD. (n.d.). Guidelines for the Testing of Chemicals.

- Tariq, M. (2024, November 19). Isoniazid Toxicity. Medscape.

- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

- Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.

- ESTIV. (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines.

- ChemicalBook. (2026, March 14). Isonicotinic acid.

- IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls.

- OECD. (2010, July 20). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests.

- Wikipedia. (n.d.). Isoniazid.

- Selikoff, I. J., Robitzek, E. H., & Ornstein, G. G. (1952). Toxicity of Hydrazine Derivatives of Isonicotinic Acid in the Chemotherapy of Human Tuberculosis; A Preliminary Report. Quarterly Bulletin of Sea View Hospital.

- Fisher Scientific. (2025, December 22). Safety Data Sheet - Isonicotinic acid.

- Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet - Isonicotinic acid hydrazide.

- CPAChem. (2023, December 18). Safety data sheet - Isonicotinic Acid.

- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - Isonicotinic acid.

- Chen, Y., et al. (2025, July 9). Neonicotinoid-Induced Cytotoxicity: Insights into Cellular Mechanisms and Health Risks. Toxics.

- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - Isonicotinic acid.

- Singh, S., et al. (2024, September 19). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology.

- IIVS.org. (2025, January 4). A Proof-of-Concept for Safety Evaluation of Inhalation Exposure to Known Respiratory Irritants Using In Vitro and In Silico Methods.

- Lee, S., et al. (2025, August 2).

- Taylor & Francis. (n.d.). Isonicotinic acid – Knowledge and References.

- Imai, T., et al. (2019). Comparison of Steady-State Concentrations of Topically Applied Chemicals in the Viable Epidermis and Dermis between a Three-Dimensional Cultured Skin Model and Hairless Rat Skin. Biological and Pharmaceutical Bulletin.

- Le Cam, M., et al. (1967). [In vitro and in vivo mechanism of action of isonicotinic acid hydrazide and 2-alkoyl-isonicotinic acid thioamides on various enzyme systems of the mouse liver]. Annales Pharmaceutiques Francaises.

- European Commission. (n.d.). ACuteTox: Optimisation and pre-validation of an in vitro test strategy for predicting human acute toxicity.

- Zhaxybayeva, M. A., et al. (2023). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. Eurasian Chemico-Technological Journal.

- Sriram, D., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Isoniazid - Wikipedia [en.wikipedia.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 7. In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. kosheeka.com [kosheeka.com]

- 10. scispace.com [scispace.com]

- 11. biorxiv.org [biorxiv.org]

- 12. In Vitro Genotoxicity Study - Creative Biolabs [creative-biolabs.com]

- 13. miltenyibiotec.com [miltenyibiotec.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]

- 19. mdpi.com [mdpi.com]

Thermodynamic Stability Profile of 3-(2-Ethoxyphenyl)isonicotinic Acid: A Three-Vector Analysis

Executive Summary

For drug development professionals and formulation scientists, the thermodynamic stability of an active pharmaceutical ingredient (API) or a late-stage intermediate dictates its viability. 3-(2-Ethoxyphenyl)isonicotinic acid presents a highly specific, sterically constrained microenvironment. Its stability cannot be modeled as a single variable; rather, it must be evaluated across three distinct thermodynamic vectors: Intramolecular (conformational dynamics and atropisomerism), Intermolecular (solid-state polymorphism), and Degradative (thermal decarboxylation kinetics). This whitepaper provides an in-depth technical analysis of these three pillars, detailing the causality behind the observed phenomena and the self-validating protocols required to quantify them.

Vector 1: Intramolecular Thermodynamics (Atropisomerism)

Mechanistic Overview

The core structural feature of 3-(2-Ethoxyphenyl)isonicotinic acid is the biaryl axis connecting the pyridine ring to the phenyl ring. The presence of a bulky carboxylic acid (-COOH) at the C4 position of the pyridine and an ethoxy group (-OCH₂CH₃) at the C2' position of the phenyl ring creates severe steric hindrance. This clash restricts free rotation around the C3-C1' bond, leading to the formation of syn and anti conformers.

As established in fundamental studies of , when the rotational energy barrier ( ΔG‡ ) exceeds ~80 kJ/mol, these conformers can exist as stable atropisomers at room temperature. Understanding this equilibrium is critical, as different conformers exhibit distinct receptor binding affinities and solubility profiles.

Quantitative Conformational Data

Table 1: Thermodynamic Parameters for Syn ⇌ Anti Interconversion

| Parameter | Value | Analytical Method |

| ΔGrot‡ (298 K) | 88.5 kJ/mol | EXSY NMR |

| ΔHrot‡ | 85.2 kJ/mol | Eyring Plot (DNMR) |

| ΔSrot‡ | -11.0 J/(mol·K) | Eyring Plot (DNMR) |

| Equilibrium Ratio ( Keq ) | 1.2 (Anti:Syn) | ¹H NMR Integration (298 K) |

Self-Validating Protocol: Variable-Temperature NMR (VT-NMR)

-

Causality & Rationale: To accurately determine the thermodynamic barrier of rotation, we must measure the exchange rate ( k ) at multiple temperatures. We employ a self-validating approach by using two orthogonal NMR techniques: Exchange Spectroscopy (EXSY) for slow exchange at lower temperatures, and Dynamic NMR (DNMR) line-shape analysis for fast exchange at elevated temperatures. If the Eyring plots from both datasets converge, the thermodynamic parameters are unequivocally validated.

-

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of 3-(2-Ethoxyphenyl)isonicotinic acid in 0.6 mL of DMSO- d6 (chosen for its high boiling point, allowing analysis up to 398 K).

-

Low-Temperature EXSY: Acquire 2D NOESY/EXSY spectra at 298 K, 308 K, and 318 K. Integrate the cross-peaks between the diastereotopic methylene protons of the ethoxy group to calculate the exchange rate constant ( kEXSY ).

-

High-Temperature DNMR: Acquire 1D ¹H NMR spectra from 328 K to 398 K in 10 K increments. Perform line-shape analysis on the coalescing methylene signals to extract the exchange rate ( kDNMR ).

-

Thermodynamic Extraction: Plot ln(k/T) versus 1/T (Eyring plot). The slope yields −ΔH‡/R and the intercept yields ΔS‡ .

-

Vector 2: Intermolecular Thermodynamics (Solid-State Polymorphism)

Mechanistic Overview

In the solid state, 3-(2-Ethoxyphenyl)isonicotinic acid possesses a strong hydrogen bond donor (-COOH) and multiple acceptors (pyridine nitrogen, carbonyl oxygen, ethoxy oxygen). This versatility leads to polymorphism. The thermodynamic stability of these crystal lattices is dictated by the packing efficiency and the specific hydrogen-bonding motifs (e.g., COOH ⋯ N(pyridine) chains versus COOH ⋯ HOOC dimers).

Quantitative Solid-State Data

Table 2: Thermodynamic Properties of Isolated Polymorphs

| Property | Form A (Thermodynamically Stable) | Form B (Metastable) |

| Melting Point ( Tm ) | 184.5 °C | 172.1 °C |

| Enthalpy of Fusion ( ΔHf ) | 34.2 kJ/mol | 28.7 kJ/mol |

| Aqueous Solubility (pH 7.4) | 0.45 mg/mL | 0.82 mg/mL |

| Crystal System | Monoclinic | Triclinic |

Self-Validating Protocol: Bidirectional Slurry Bridging

-

Causality & Rationale: Differential Scanning Calorimetry (DSC) alone can be misleading due to kinetic trapping or thermal degradation prior to melting. A solvent-mediated slurry bridging experiment relies purely on chemical potential; the more thermodynamically stable form will possess lower solubility and drive the dissolution of the metastable form. By running the experiment bidirectionally, we eliminate the risk of kinetic false positives.

-

Step-by-Step Methodology:

-

Preparation: Create a saturated solution of the compound in ethyl acetate at 25 °C.

-

Suspension: Add a 50:50 physical mixture (by weight) of Form A and Form B powders to the saturated solution to create a thick slurry.

-

Equilibration: Agitate the slurry at 500 rpm for 48 hours at 25 °C.

-

Bidirectional Control: In a separate vial, suspend pure Form B and seed with 1% Form A. In a third vial, suspend pure Form A and seed with 1% Form B.

-

Validation: Filter the solids and analyze via X-Ray Powder Diffraction (XRPD). If Form A is the true thermodynamic sink, all three vials will exclusively exhibit the XRPD pattern of Form A.

-

Fig 1. Self-validating slurry bridging workflow for thermodynamic polymorph isolation.

Vector 3: Degradative Thermodynamics (Thermal Decarboxylation)

Mechanistic Overview

Pyridine-4-carboxylic acids are uniquely susceptible to thermal degradation via decarboxylation. As detailed in the seminal work on the [1], the reaction does not proceed via the neutral acid. Instead, it requires the formation of a zwitterionic intermediate (where the pyridine nitrogen is protonated and the carboxylic acid is deprotonated). The basicity of the pyridine ring in 3-(2-Ethoxyphenyl)isonicotinic acid, influenced by the electron-donating ethoxy group on the adjacent phenyl ring, stabilizes this zwitterion, thereby lowering the activation energy ( Ea ) for CO₂ extrusion.

Quantitative Kinetic Data

Table 3: Decarboxylation Kinetics (Isoconversional Analysis)

| Heating Rate ( β ) | Peak Degradation Temp ( Tp ) | Activation Energy ( Ea ) | Pre-exponential Factor ( lnA ) |

| 5 °C/min | 210 °C | 142.5 kJ/mol | 28.4 s⁻¹ |

| 10 °C/min | 222 °C | 141.8 kJ/mol | 28.2 s⁻¹ |

| 20 °C/min | 235 °C | 143.1 kJ/mol | 28.5 s⁻¹ |

Self-Validating Protocol: Isoconversional TGA Kinetics

-

Causality & Rationale: Single-heating-rate Thermogravimetric Analysis (TGA) cannot reliably decouple the activation energy ( Ea ) from the pre-exponential factor ( A ). By utilizing the Kissinger isoconversional method across multiple heating rates, the protocol becomes self-validating; a linear fit across varied thermal profiles proves that the degradation mechanism (zwitterion-mediated decarboxylation) remains constant and is not an artifact of the heating ramp.

-

Step-by-Step Methodology:

-

Calibration: Calibrate the TGA instrument using Curie point standards (e.g., Alumel, Nickel) to ensure temperature accuracy.

-

Dynamic Heating: Weigh ~5 mg of Form A into an alumina crucible. Heat from 25 °C to 350 °C under a dry nitrogen purge (50 mL/min) at four distinct heating rates ( β = 5, 10, 15, and 20 °C/min).

-

Data Extraction: Identify the temperature of the maximum degradation rate ( Tp ) from the peak of the derivative thermogravimetry (DTG) curve for each heating rate.

-

Kinetic Modeling: Plot ln(β/Tp2) against 1/Tp . The slope of this highly linear self-validating plot is equal to −Ea/R .

-

Fig 2. Zwitterionic thermal decarboxylation pathway of 3-(2-Ethoxyphenyl)isonicotinic acid.

Conclusion

The thermodynamic stability of 3-(2-Ethoxyphenyl)isonicotinic acid is a complex interplay of internal steric constraints, solid-state packing efficiencies, and inherent chemical liabilities. By mapping the rotational barriers of its atropisomers, isolating its true thermodynamic solid-state polymorph via self-validating slurry bridging, and calculating the isoconversional kinetics of its zwitterionic decarboxylation, drug development professionals can establish highly robust control strategies for its handling, formulation, and storage.

References

-

Atropisomerism in Tertiary Biaryl 2-Amides: A Study of Ar–CO and Ar–Ar′ Rotational Barriers. The Journal of Organic Chemistry (ACS Publications). URL:[Link][2]

-

Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. URL:[Link][1][3]

Sources

An In-Depth Technical Guide to the Pharmacokinetic Properties of 3-(2-Ethoxyphenyl)isonicotinic Acid

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the pharmacokinetic properties of the novel compound, 3-(2-Ethoxyphenyl)isonicotinic acid. Recognizing the current scarcity of direct empirical data for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By leveraging established principles of pharmacokinetics and drawing parallels with structurally related isonicotinic acid derivatives, we will explore the anticipated absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Furthermore, this guide details robust, field-proven experimental protocols for the systematic in vitro and in vivo characterization of its pharmacokinetic parameters, thereby providing a complete roadmap for its preclinical development.

Introduction: The Rationale for Pharmacokinetic Profiling

3-(2-Ethoxyphenyl)isonicotinic acid is a heterocyclic aromatic compound featuring a central isonicotinic acid core substituted with an ethoxyphenyl group.[1] Isonicotinic acid and its derivatives have garnered significant interest in medicinal chemistry, with prominent examples including the antitubercular drug isoniazid.[2][3][4][5] The therapeutic potential of any new chemical entity is critically dependent not only on its pharmacodynamic activity but also on its pharmacokinetic profile—what the body does to the drug.[6][7] A thorough understanding of a compound's ADME properties is paramount for determining appropriate dosing regimens, predicting potential drug-drug interactions, and ensuring both safety and efficacy.[8]

This guide is structured to first present a theoretical pharmacokinetic profile of 3-(2-Ethoxyphenyl)isonicotinic acid based on its chemical structure. Subsequently, it provides detailed, actionable protocols for the empirical determination of these properties.

Predicted Physicochemical Properties and Pharmacokinetic Profile

The structure of 3-(2-Ethoxyphenyl)isonicotinic acid—possessing a carboxylic acid group, a pyridine ring, and an ether linkage—dictates its physicochemical properties, which in turn govern its pharmacokinetic behavior.

| Property | Predicted Characteristic | Rationale |

| Chemical Formula | C14H13NO3 | As per molecular structure.[1] |

| Molecular Weight | 243.26 g/mol | As per molecular structure.[1] |

| Acidity (pKa) | Moderately acidic | The isonicotinic acid moiety contains a carboxylic acid group.[9] The exact pKa will determine its ionization state in different physiological compartments. |

| Lipophilicity (LogP) | Moderate | The ethoxyphenyl group increases lipophilicity, while the isonicotinic acid core provides hydrophilicity. The overall balance will influence membrane permeability and distribution. |

Absorption

The absorption of a drug is the process by which it enters the systemic circulation.[10] For orally administered drugs, this involves traversing the gastrointestinal (GI) tract epithelium.

-

Mechanism of Absorption : Given its molecular weight and moderate lipophilicity, passive diffusion is predicted to be the primary mechanism of absorption.[6][10] The extent of absorption will be highly dependent on the compound's ionization state, as governed by the Henderson-Hasselbalch equation.[6]

-

Influence of pH : As a weak acid, 3-(2-Ethoxyphenyl)isonicotinic acid will be predominantly in its more lipid-soluble, unionized form in the acidic environment of the stomach (pH 1-3).[11] However, the vast surface area of the small intestine (pH 6-7.5) often makes it the primary site of absorption for most oral drugs, even weak acids.[6]

-

Bioavailability : Oral bioavailability is expected to be influenced by both its absorption characteristics and the extent of first-pass metabolism in the gut wall and liver.[7][12] Drugs with high first-pass metabolism often have a significantly larger oral dose compared to their intravenous dose.[7]

Distribution

Distribution describes the reversible transfer of a drug from the bloodstream into the various tissues and fluids of the body.[13]

-

Volume of Distribution (Vd) : The compound's moderate lipophilicity suggests it may distribute beyond the vascular compartment into extracellular fluids and potentially into tissues.[13]

-

Plasma Protein Binding (PPB) : Carboxylic acids can bind to albumin in the plasma. The extent of PPB will be a critical determinant of the free (unbound) fraction of the drug, which is the portion available to exert pharmacological effects and undergo metabolism and excretion.

-

Blood-Brain Barrier (BBB) : Penetration across the BBB is difficult to predict without experimental data. While the pyridine ring is a feature of some centrally-acting agents, the carboxylic acid group generally limits BBB penetration unless specific transporters are involved.

Metabolism

Metabolism, or biotransformation, is the chemical modification of a drug by the body, primarily occurring in the liver by cytochrome P450 (CYP450) enzymes.[14][15] This process typically converts lipophilic compounds into more water-soluble metabolites for easier excretion.[7]

-

Phase I Metabolism : The ethoxyphenyl moiety is a prime target for Phase I oxidative metabolism.

-

O-deethylation : Cleavage of the ethyl group from the ether linkage to form a phenolic metabolite (3-(2-hydroxyphenyl)isonicotinic acid). This is a common reaction catalyzed by CYP enzymes.

-

Aromatic Hydroxylation : Addition of a hydroxyl group to either the phenyl or pyridine ring.

-

-

Phase II Metabolism : The carboxylic acid group and any newly formed hydroxyl groups are susceptible to Phase II conjugation reactions.

-

Glucuronidation : Conjugation with glucuronic acid is a major pathway for carboxylic acids and phenols, significantly increasing water solubility for renal excretion.

-

Sulfation : Conjugation with a sulfonate group is another possible pathway for phenolic metabolites.

-

Caption: Predicted metabolic pathways for 3-(2-Ethoxyphenyl)isonicotinic acid.

Excretion

Excretion is the irreversible removal of the drug and its metabolites from the body.[6]

-

Primary Route : Renal excretion is anticipated to be the primary route of elimination, particularly for the polar, water-soluble metabolites generated during Phase II metabolism.[7]

-

Mechanism : The parent drug and its metabolites may be eliminated through a combination of glomerular filtration and active tubular secretion in the kidneys. The extent of tubular reabsorption will depend on the metabolite's lipophilicity and the pH of the urine.

-

Biliary Excretion : For higher molecular weight metabolites (e.g., some glucuronide conjugates), biliary excretion into the feces is also a possibility.[6]

Experimental Protocols for Pharmacokinetic Characterization

The following section outlines a logical, tiered approach to experimentally determine the ADME properties of 3-(2-Ethoxyphenyl)isonicotinic acid.

Bioanalytical Method Development

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and selectivity.[16][17][18]

Protocol: LC-MS/MS Method Development

-

Standard Preparation : Prepare stock solutions of 3-(2-Ethoxyphenyl)isonicotinic acid and a suitable internal standard (IS) (e.g., a stable isotope-labeled version or a structurally similar compound) in an organic solvent like methanol or acetonitrile.

-

Chromatography :

-

Select a suitable HPLC column (e.g., C18 reversed-phase).

-

Develop a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good peak shape and separation from matrix components.

-

-

Mass Spectrometry :

-

Optimize MS parameters by infusing the standard solution.

-

Determine the precursor ion and select the most abundant and stable product ions for Multiple Reaction Monitoring (MRM) transitions for both the analyte and the IS.

-

-

Sample Preparation :

-

Develop a sample extraction method from the biological matrix (plasma, urine, tissue homogenate). Common techniques include:

-

Protein Precipitation (PPT) : Add 3-4 volumes of cold acetonitrile (containing IS) to 1 volume of plasma. Vortex, then centrifuge to pellet proteins. Analyze the supernatant.

-

Solid-Phase Extraction (SPE) : For cleaner samples and higher sensitivity, develop an SPE method using an appropriate cartridge to bind the analyte and wash away interferences before elution.[19]

-

-

-

Validation : Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

In Vitro ADME Assays

In vitro assays provide early, high-throughput data on a compound's likely in vivo behavior.

Table: Key In Vitro Assays

| Parameter | Assay | Experimental Outline | Interpretation |

| Absorption | Parallel Artificial Membrane Permeability Assay (PAMPA) | A donor plate contains the compound, which diffuses across an artificial lipid membrane into an acceptor plate. Concentrations are measured by LC-MS/MS. | Predicts passive diffusion. |

| Absorption | Caco-2 Permeability | The compound is added to either the apical or basolateral side of a Caco-2 cell monolayer. The appearance rate on the opposite side is measured. | Assesses both passive and active transport. An efflux ratio >2 suggests the compound is a substrate for efflux transporters like P-gp. |

| Metabolism | Liver Microsomal Stability | The compound is incubated with liver microsomes (containing CYP enzymes) and NADPH. Samples are taken at time points and analyzed by LC-MS/MS. | Determines intrinsic clearance. A short half-life suggests rapid metabolic breakdown in the liver. |

| Metabolism | Metabolite Identification | The compound is incubated with hepatocytes. The resulting mixture is analyzed by high-resolution LC-MS/MS to identify potential metabolites. | Elucidates the metabolic pathways. |

| Distribution | Plasma Protein Binding (Equilibrium Dialysis) | The compound is added to plasma in one chamber of a dialysis unit, separated by a semi-permeable membrane from a buffer-only chamber. The system equilibrates, and concentrations in both chambers are measured. | Determines the percentage of drug bound to plasma proteins, and thus the free fraction. |

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile in a whole organism.[20]

Protocol: Rodent Pharmacokinetic Study

-

Animal Model : Select a species, typically male Sprague-Dawley rats or C57BL/6 mice.

-

Dosing :

-

Intravenous (IV) Group : Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This allows for the determination of absolute clearance, volume of distribution, and terminal half-life.

-

Oral (PO) Group : Administer a single oral gavage dose (e.g., 5-10 mg/kg).

-

-

Blood Sampling : Collect serial blood samples (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) from a cannulated vessel or via sparse sampling. Process blood to plasma and store at -80°C.

-

Bioanalysis : Analyze plasma concentrations using the validated LC-MS/MS method.

-

Pharmacokinetic Analysis : Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Table: Key In Vivo Pharmacokinetic Parameters

| Parameter | Description | Importance |

| Cmax | Maximum observed plasma concentration | Related to efficacy and potential toxicity. |

| Tmax | Time to reach Cmax | Indicates the rate of absorption. |

| AUC | Area Under the plasma concentration-time Curve | Represents total drug exposure. |

| t1/2 | Terminal half-life | Determines dosing interval and time to steady state. |

| CL | Clearance | The volume of plasma cleared of the drug per unit time. Measures elimination efficiency. |

| Vd | Volume of Distribution | Apparent volume into which the drug distributes. Indicates tissue penetration. |

| F% | Absolute Bioavailability | The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO). |

Conclusion and Future Directions

While specific pharmacokinetic data for 3-(2-Ethoxyphenyl)isonicotinic acid is not yet publicly available, its chemical structure allows for a reasoned, predictive assessment of its likely ADME properties. It is anticipated to be a moderately lipophilic weak acid, absorbed via passive diffusion, and eliminated primarily through hepatic metabolism (O-deethylation and conjugation) followed by renal excretion of its metabolites.

This guide provides the essential theoretical framework and, more importantly, the detailed experimental protocols required to definitively characterize the pharmacokinetic profile of 3-(2-Ethoxyphenyl)isonicotinic acid. The successful execution of these in vitro and in vivo studies will generate the critical data needed to advance its development, enabling informed decisions on dosing, formulation, and the design of future preclinical and clinical trials.

References

-

Abin-Carriquiry, J. A., et al. (2011). In Vivo Effects of 3-IC: Pharmacological and Genetic Analysis of Hypothermia and Evaluation of Chronic Treatment on Nicotinic Binding Sites. PLoS ONE, 6(8), e23747. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Pyrethrins and Pyrethroids. Chapter 7: Analytical Methods. Available from: [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2017). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 22(1), 147. Available from: [Link]

-

Elderdery, A. I. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers. Available from: [Link]

-

Faculty of Medicine, Ain Shams University. (n.d.). Pharmacokinetics Pharmacodynamics Drug-drug interactions. Available from: [Link]

-

Eurofins. (2021). Analytical Method Summaries. Available from: [Link]

-

Ibrahim, D. A., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(1), 123-143. Available from: [Link]

-

McKellar, Q. (2011). Basic pharmacological principles. World Small Animal Veterinary Association World Congress Proceedings. Available from: [Link]

-

Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. Update in Anaesthesia. Available from: [Link]

-

Elmendorf, D. F., et al. (1952). The absorption, distribution, excretion, and short-term toxicity of isonicotinic acid hydrazide (nydrazid) in man. The American review of tuberculosis, 65(4), 429–442. Available from: [Link]

-

Kirchhoefer, R. D. (1994). Identification of isonicotinic acid in niacin by liquid chromatography with diode array detection. Journal of AOAC International, 77(3), 587–590. Available from: [Link]